5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of bicyclic organic compounds and features a hydroxymethyl group attached to the bicyclo[3.2.1]octane ring system, with a nitrile group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile typically involves multiple steps, starting with the formation of the bicyclo[3.2.1]octane core. One common approach is the cyclization of a suitable diene precursor using a catalyst to form the bicyclic structure. Subsequent functionalization introduces the hydroxymethyl and nitrile groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can engage in dipole-dipole interactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
5-(Hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile is unique due to its bicyclic structure and functional groups. Similar compounds include:
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but may have different substituents.
Nitriles: Other nitriles with different ring structures and functional groups.
Hydroxymethyl compounds: Compounds with hydroxymethyl groups attached to various ring systems.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-9-2-1-3-10(6-9,8-12)5-4-9/h12H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJFAWIUNDQONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.